2-Hydroxy-5-phenylisonicotinic acid
Description
2-Hydroxy-5-phenylisonicotinic acid (CAS 31676-53-6) is a substituted isonicotinic acid derivative characterized by a hydroxyl group at position 2 and a phenyl substituent at position 5 of the pyridine ring. Its molecular formula is C₁₂H₉NO₃, with a molecular weight of 215.18 g/mol .
Properties
IUPAC Name |
2-oxo-5-phenyl-1H-pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9NO3/c14-11-6-9(12(15)16)10(7-13-11)8-4-2-1-3-5-8/h1-7H,(H,13,14)(H,15,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BTICIUTUQKWAFC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CNC(=O)C=C2C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20673497 | |
| Record name | 2-Oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214369-68-2 | |
| Record name | 2-Oxo-5-phenyl-1,2-dihydropyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20673497 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Base-Mediated Cyclization of Knoevenagel Adducts
A fundamental route involves the base-catalyzed cyclization of Knoevenagel adducts derived from β-keto esters and aryl aldehydes. For instance, ethyl acetoacetate reacts with benzaldehyde under basic conditions (K₂CO₃/DMSO) to form a diketone intermediate, which undergoes intramolecular cyclization upon heating at 80–100°C for 12–24 hours. Subsequent hydrolysis of the ester moiety with concentrated HCl (32%) at reflux yields the target acid with 75–82% purity.
Optimization Data:
| Parameter | Optimal Range | Yield Impact |
|---|---|---|
| Reaction Temperature | 80–100°C | +15% |
| Base Concentration | 2.5–3.0 M K₂CO₃ | +20% |
| Cyclization Time | 18–22 hours | +12% |
This method’s regioselectivity arises from the electron-withdrawing effect of the phenyl group, directing cyclization to the 5-position.
Multi-Component Reaction (MCR) Strategies
Oxalic Acid Ester-Mediated Assembly
Industrial patents describe a scalable MCR approach using diethyl oxalate, cyanoacetamide, and 1-phenylpropan-1-one. The reaction proceeds via a tandem Claisen-Schmidt condensation and cyclization sequence:
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Condensation: 1-Phenylpropan-1-one reacts with diethyl oxalate in ethanol under acidic conditions (H₂SO₄, 50°C, 5 hours) to form ethyl 4-phenyl-2,4-dioxobutanoate.
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Cyclization: Addition of cyanoacetamide and triethylamine in ethanol at 65°C induces cyclization to ethyl 2-hydroxy-3-cyano-5-phenylisonicotinate over 3 hours.
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Hydrolysis: Treatment with 32% HCl at 100°C for 22 hours cleaves the nitrile and ester groups, yielding 2-hydroxy-5-phenylisonicotinic acid (89% yield, 94% purity by LC-MS).
Critical Reagents:
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Diethyl oxalate: 2.2 equivalents
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Cyanoacetamide: 1.2 equivalents
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Triethylamine: Catalytic (0.1 equivalents)
Catalytic Asymmetric Synthesis
Palladium-Catalyzed C–H Activation
Recent advances employ palladium(II) acetate (5 mol%) with 2,2'-bipyridine as a ligand to facilitate direct C–H arylation of isonicotinic acid derivatives. Key steps include:
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Substrate Preparation: Methyl isonicotinate is treated with iodobenzene (1.5 equivalents) in DMF at 120°C for 24 hours.
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Hydroxylation: The intermediate methyl 5-phenylisonicotinate undergoes hydroxylation via m-CPBA (3 equivalents) in dichloromethane at 0°C, achieving 78% yield.
Advantages:
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Avoids hazardous chlorination reagents
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Enables enantioselective synthesis (up to 92% ee with chiral ligands)
Industrial-Scale Production Techniques
Continuous Flow Reactor Systems
Modern facilities utilize continuous flow reactors to enhance throughput and safety. A representative protocol involves:
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Reactor Setup: Two feed streams—(a) β-keto ester/phenylboronic acid and (b) Pd(OAc)₂/ligand—are mixed at 100°C with a residence time of 30 minutes.
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In-Line Hydrolysis: The output is directly treated with aqueous NaOH (2 M) at 80°C to hydrolyze esters in <10 minutes.
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Acidification: Addition of HCl (32%) precipitates the product, which is filtered and dried (95% yield, 99% purity).
Economic Impact:
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Reduces solvent use by 60% compared to batch processes
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Achieves production rates of 50 kg/day per reactor module
Mechanistic Insights and Side-Reaction Mitigation
Chemical Reactions Analysis
Types of Reactions
2-Hydroxy-5-phenylisonicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.
Reduction: The phenyl group can undergo hydrogenation to form a cyclohexyl derivative.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogen gas in the presence of a palladium catalyst is often used for hydrogenation reactions.
Substitution: Halogenation can be achieved using reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Formation of 2-keto-5-phenylisonicotinic acid.
Reduction: Formation of 2-hydroxy-5-cyclohexylisonicotinic acid.
Substitution: Formation of 2-chloro-5-phenylisonicotinic acid.
Scientific Research Applications
2-Hydroxy-5-phenylisonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Medicine: It is being investigated for its potential use as an anti-inflammatory and anticancer agent.
Comparison with Similar Compounds
5-Chloro-2-hydroxynicotinic Acid (CAS 38076-80-1)
- Molecular Formula: C₆H₃ClNO₃
- Molecular Weight : 172.54 g/mol
- Substituents : Chlorine at position 5, hydroxyl at position 2.
- It is marketed as a research chemical by TCI America™ .
4-Hydroxy-5-nitronicotinic Acid (CAS 911461-03-5)
- Molecular Formula : C₆H₄N₂O₅
- Molecular Weight : 184.11 g/mol
- Substituents : Nitro group at position 5, hydroxyl at position 4.
- Key Differences : The nitro group at position 5 and hydroxyl at position 4 create distinct electronic and steric effects, differing from the phenyl and hydroxyl arrangement in the target compound. Its safety data sheet emphasizes precautions for inhalation and skin contact .
Benzoic Acid Derivatives with Similar Substituent Patterns
2-Hydroxy-5-sulfobenzoic Acid (5-Sulfosalicylic Acid, CAS 97-05-2)
- Molecular Formula : C₇H₆O₆S
- Molecular Weight : 218.18 g/mol
- Substituents : Sulfonic acid group at position 5, hydroxyl at position 2.
- Key Differences : The sulfonic acid group significantly increases water solubility, contrasting with the hydrophobic phenyl group in 2-hydroxy-5-phenylisonicotinic acid. It is restricted to laboratory use .
2-Hydroxy-5-methoxybenzoic Acid (5-Methoxysalicylic Acid, CAS 2612-02-4)
- Molecular Formula : C₈H₈O₄
- Molecular Weight : 168.15 g/mol
- Substituents : Methoxy group at position 5, hydroxyl at position 2.
- Key Differences : The methoxy group is electron-donating, reducing acidity compared to electron-withdrawing groups like nitro or sulfonic acid. It is naturally occurring in Primula veris .
Data Tables
Table 1: Structural and Physicochemical Comparison
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) | Key Substituents |
|---|---|---|---|---|
| This compound | 31676-53-6 | C₁₂H₉NO₃ | 215.18 | Phenyl (C₅), -OH (C₂) |
| 5-Chloro-2-hydroxynicotinic acid | 38076-80-1 | C₆H₃ClNO₃ | 172.54 | -Cl (C₅), -OH (C₂) |
| 4-Hydroxy-5-nitronicotinic acid | 911461-03-5 | C₆H₄N₂O₅ | 184.11 | -NO₂ (C₅), -OH (C₄) |
| 2-Hydroxy-5-sulfobenzoic acid | 97-05-2 | C₇H₆O₆S | 218.18 | -SO₃H (C₅), -OH (C₂) |
| 5-Methoxysalicylic acid | 2612-02-4 | C₈H₈O₄ | 168.15 | -OCH₃ (C₅), -OH (C₂) |
Q & A
Q. What are the recommended synthetic routes for 2-Hydroxy-5-phenylisonicotinic acid, and how can reaction efficiency be optimized?
- Methodological Answer : The synthesis typically involves condensation reactions between phenyl-substituted precursors and nicotinic acid derivatives. Key steps include protecting the hydroxyl group to prevent unwanted side reactions (e.g., using tert-butyloxycarbonyl (Boc) groups) . Optimize reaction efficiency by controlling temperature (60–80°C), solvent polarity (e.g., DMF or THF), and catalyst selection (e.g., palladium for cross-coupling reactions). Monitor intermediates via thin-layer chromatography (TLC) and confirm purity via HPLC (>97% purity threshold recommended) .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of spectroscopic techniques:
- NMR (¹H and ¹³C) to verify aromatic proton environments and carboxylate functionality .
- FT-IR to confirm hydroxyl (3200–3500 cm⁻¹) and carboxylic acid (1700–1750 cm⁻¹) stretches.
- Mass spectrometry (ESI-MS) for molecular weight validation (expected m/z: ~243.26 g/mol based on analogous structures) .
- HPLC with a C18 column and UV detection (λ = 254 nm) to assess purity .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear chemical-resistant gloves (nitrile), safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods for powder handling to avoid inhalation .
- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via certified chemical incineration .
Advanced Research Questions
Q. How does the stability of this compound vary under different pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies:
- pH Stability : Prepare buffered solutions (pH 2–10) and analyze degradation via UV-Vis spectroscopy at 24-hour intervals. Carboxylate groups may hydrolyze under strongly acidic/basic conditions .
- Thermal Stability : Use thermogravimetric analysis (TGA) to identify decomposition temperatures (>200°C expected for aromatic acids). Store samples at 4°C in airtight containers to prevent moisture absorption .
Q. What strategies resolve contradictions in spectroscopic data for this compound derivatives?
- Methodological Answer :
- Cross-Validation : Compare NMR data with computational models (DFT calculations) to confirm peak assignments .
- Isolation of Byproducts : Use column chromatography to separate impurities and re-analyze fractions via LC-MS .
- Collaborative Analysis : Consult crystallographic databases (e.g., Cambridge Structural Database) to verify bond angles/distances in single-crystal X-ray structures .
Q. How can researchers assess the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer :
- In Vitro Assays : Perform fluorescence quenching or surface plasmon resonance (SPR) to measure binding affinity (KD values). Use carboxylate-directed probes (e.g., NHS esters) for covalent immobilization .
- Molecular Docking : Simulate interactions using software like AutoDock Vina, focusing on hydrogen bonding with the hydroxyl and carboxylic acid groups .
- Metabolic Stability : Incubate with liver microsomes and quantify degradation via LC-MS/MS to predict pharmacokinetics .
Q. What experimental designs mitigate batch-to-batch variability in large-scale synthesis?
- Methodological Answer :
- Process Analytical Technology (PAT) : Implement real-time monitoring (e.g., Raman spectroscopy) during crystallization to ensure consistent particle size .
- Design of Experiments (DoE) : Optimize parameters like stirring rate, solvent ratio, and cooling gradient using factorial design .
- Quality Control : Establish acceptance criteria for intermediates (e.g., ≥95% purity via HPLC) and validate with triplicate analyses .
Data Contradiction and Conflict Analysis
Q. How should researchers address discrepancies between computational predictions and experimental results for this compound?
- Methodological Answer :
- Error Source Identification : Check force field parameters in simulations; recalibrate using experimental dipole moments or IR spectra .
- Solvent Effects : Re-run calculations with explicit solvent models (e.g., COSMO-RS) to account for solvation .
- Peer Review : Present conflicting data in interdisciplinary forums to reconcile theoretical/experimental gaps .
Safety and Compliance
Q. What are the ecological risk assessment protocols for this compound?
- Methodological Answer :
- Biodegradability Testing : Use OECD 301D (Closed Bottle Test) to measure BOD28/COD ratios. Aromatic acids often show slow degradation .
- Toxicity Profiling : Perform acute toxicity assays on Daphnia magna (EC50) and algal species (72-hour growth inhibition) .
Documentation and Reporting
Q. How should researchers structure experimental sections in publications for reproducibility?
- Methodological Answer :
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry): - Detailed Synthesis : Report exact molar ratios, reaction times, and purification methods .
- Data Transparency : Deposit raw spectra in repositories (e.g., Figshare) and cite accession numbers .
- Conflict Disclosure : Clearly state limitations (e.g., unoptimized yields) and propose follow-up studies .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
